3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
3,6-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S2/c21-13-4-9-16-17(12-13)28-19(18(16)22)20(25)23-14-5-7-15(8-6-14)29(26,27)24-10-2-1-3-11-24/h4-9,12H,1-3,10-11H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNPAYUDGMFVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophenol Cyclization
The benzothiophene scaffold is synthesized from 2-chlorobenzaldehyde and thiourea under acidic conditions. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 1-benzothiophene-2-carboxylic acid with 78% efficiency.
Directed Ortho-Metalation
Alternatively, directed lithiation of 3-bromo-1-benzothiophene-2-carboxamide using LDA (lithium diisopropylamide) at -78°C in THF enables selective functionalization. Quenching with hexachloroethane introduces chlorine at position 3, followed by a second chlorination at position 6 using NCS (N-chlorosuccinimide) in DMF (80°C, 12 hours).
Dichloro Substitution Optimization
Electrophilic chlorination of the benzothiophene core is temperature- and catalyst-dependent. Comparative studies reveal:
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Cl₂/FeCl₃ | DCM | 25 | 65 | |
| NCS | DMF | 80 | 82 | |
| SO₂Cl₂ | AcOH | 50 | 71 |
NCS in DMF provides superior regioselectivity for 3,6-dichloro substitution, minimizing polysubstitution byproducts.
Piperidine-1-Sulfonylphenyl Group Introduction
Sulfonamide Coupling
The piperidine-1-sulfonylphenyl moiety is introduced via a two-step sequence:
- Sulfonation : 4-Aminophenylpiperidine is treated with benzenesulfonyl chloride (1.2 eq) in pyridine at 0°C, yielding 4-(piperidine-1-sulfonyl)aniline (87% yield).
- Carboxamide Formation : The aniline intermediate is coupled to 3,6-dichloro-1-benzothiophene-2-carboxylic acid using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. Reaction at 25°C for 24 hours achieves 76% conversion.
Catalytic Enhancements
Microwave-assisted coupling (100°C, 30 minutes) increases yield to 89% while reducing reaction time. Catalyst screening identifies Pd(OAc)₂/Xantphos as optimal for minimizing decarboxylation side reactions.
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane:EtOAc 3:1), followed by recrystallization from ethanol/water (9:1). Analytical data confirm structure:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, ArH), 7.94–7.88 (m, 4H, ArH), 3.15–3.10 (m, 4H, piperidine), 1.45–1.40 (m, 6H, piperidine).
- HPLC : >99% purity (C18 column, MeCN:H₂O 70:30).
Industrial-Scale Considerations
Gansu Haotian Technology Co., Ltd. reports kilogram-scale production using continuous flow reactors, achieving 68% overall yield with the following parameters:
- Residence Time : 12 minutes
- Pressure : 15 bar
- Catalyst Loading : 0.5 mol% Pd(OAc)₂.
Chemical Reactions Analysis
Types of Reactions
3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following:
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 460.28 g/mol
- Functional Groups : Contains dichloro substituents, a piperidine sulfonyl group, and a benzothiophene backbone.
Inhibition of Cysteine Proteases
One of the primary applications of this compound is its role as an inhibitor of cysteine proteases, particularly cathepsin S. Cysteine proteases are enzymes implicated in various pathological conditions such as cancer, diabetes, and cardiovascular diseases. By inhibiting these enzymes, 3,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide may offer therapeutic benefits in managing these diseases.
Case Study : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against cathepsin S, suggesting its potential as a lead compound in drug development targeting cysteine proteases .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown promise as a COX-2 inhibitor, which is crucial for reducing inflammation and pain associated with various conditions.
Research Findings : Studies indicate that compounds with similar structures can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing effective pain relief while minimizing gastrointestinal side effects associated with traditional NSAIDs .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Biochemical Mechanisms
The reactivity of this compound can be attributed to its functional groups:
- The sulfonamide moiety allows for nucleophilic substitution reactions.
- The benzamide portion can participate in acylation and hydrolysis reactions.
- Chlorine atoms enhance electrophilic character, making it susceptible to nucleophilic attack.
These properties enable the compound to interact effectively with biological targets, facilitating its role as a therapeutic agent.
Comparison with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 3,4-Dichloro-N-(2,6-dichlorophenyl)benzamide | Structure | Similar biological activity but different target specificity |
| N-[2,2-dichloro-1-(4-chlorophenyl)sulfonylethenyl]benzamide | Structure | Potentially different therapeutic applications |
| 2-Chloro-N-phenyl-5-(piperidine-1-sulfonyl)benzamide | Structure | Different halogenation pattern affecting reactivity |
Research Methodologies
To evaluate the efficacy of this compound:
- Enzyme Kinetics Assays : Used to determine the binding affinity and specificity towards cysteine proteases.
- Surface Plasmon Resonance (SPR) : Employed to assess real-time interactions between the compound and target enzymes.
Mechanism of Action
The mechanism of action of 3,6-DICHLORO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural Variations and Implications
Substituent Effects: The 3,6-dichloro substitution on the benzothiophene core (target compound) introduces strong electron-withdrawing effects, likely improving metabolic stability compared to mono-chloro analogs like 6a . Piperidine-1-sulfonyl vs. phenyl sulfonyl (): The piperidine group may enhance solubility and reduce hydrophobicity, critical for pharmacokinetics .
Biological Activity :
- Antimicrobial Activity : Compound 6a demonstrates moderate antimicrobial activity, suggesting that chlorine substitution at position 3 alone is insufficient for broad-spectrum efficacy. The target compound’s dual Cl substitution may improve potency but requires validation .
- Enzyme Inhibition : The piperidine sulfonyl group in the USP5 inhibitor () highlights its role in protein binding, suggesting the target compound could similarly target sulfonamide-sensitive enzymes .
Melting Points: Analogs with sulfonamide groups (e.g., Example 57 in ) exhibit high melting points (211–214°C), indicative of crystalline stability .
Research Findings and Hypotheses
Synthetic Feasibility :
- The synthesis of 6a () via DMF-mediated reflux and TLC monitoring provides a template for synthesizing the target compound, though dichloro substitution may require optimized conditions .
Unresolved Questions: No direct data on the target compound’s solubility, toxicity, or in vivo efficacy exist. Comparative studies with N-(4-methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide () could clarify sulfonamide-specific effects .
Biological Activity
3,6-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiophene core with dichlorination and a piperidine sulfonamide substituent, contributing to its biological activity. Its molecular formula is C17H16Cl2N2O2S, with a molecular weight of approximately 388.29 g/mol.
Research indicates that compounds with similar structures often exhibit activity through various mechanisms:
- Inhibition of Cysteine Proteases : Many piperidine derivatives are known to inhibit cysteine proteases, particularly cathepsin S, which plays a role in inflammatory diseases and cancer progression .
- Enzyme Inhibition : The sulfonamide group is associated with enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, suggesting a broad spectrum of action .
Biological Activity Data
The biological activities of this compound can be summarized in the following table:
Case Studies
- Antimicrobial Evaluation : A study evaluated the antibacterial activity of synthesized piperidine derivatives, including the target compound. The results indicated significant inhibition against Salmonella typhi, highlighting its potential for treating bacterial infections .
- Enzyme Inhibition Studies : Another investigation focused on the inhibition of urease by similar sulfonamide derivatives. The findings suggested that the presence of the sulfonamide moiety enhances enzyme inhibitory activity, which could be beneficial in treating conditions like kidney stones .
- Cytotoxicity and Anticancer Activity : Several derivatives have been tested for cytotoxic effects on cancer cell lines. The results showed that compounds similar to this compound exhibited significant anticancer properties through apoptosis induction in tumor cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,6-dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]-1-benzothiophene-2-carboxamide, and how can purity be ensured?
- Methodological Answer : Begin with modular synthesis, coupling the benzothiophene-carboxamide core with the sulfonated piperidine-phenyl moiety via amide bond formation. Use coupling agents like HATU or EDCI with DMAP catalysis to improve yield . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) ensures purity ≥95%. Monitor intermediates by TLC and confirm final structure via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and HRMS .
Q. How should researchers characterize the compound’s structural integrity and stability under varying conditions?
- Methodological Answer : Perform spectroscopic characterization:
- NMR : Assign peaks for sulfonyl (δ ~3.2 ppm for piperidine protons) and benzothiophene (δ ~7.5–8.0 ppm) .
- HPLC-PDA : Assess purity and detect degradation products under stress conditions (e.g., heat, light, acidic/basic hydrolysis) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C suggested by analogs in ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biochemical activity (e.g., IC50 variability across assays)?
- Methodological Answer :
- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays, cell line viability protocols) .
- Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability . For example, discrepancies in IC50 values >10-fold may indicate assay interference (e.g., compound aggregation) .
Q. What computational strategies predict target interactions and off-target effects of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to sulfonamide-recognizing targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å suggests stable interactions) .
- Off-Target Screening : Employ SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, kinases) .
Q. How can in vitro-to-in vivo efficacy discrepancies be addressed in preclinical studies?
- Methodological Answer :
- PK/PD Modeling : Calculate bioavailability (%F) using rat IV/PO studies. Analogs in show %F <30% due to sulfonamide-mediated plasma protein binding .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., piperidine N-oxidation) .
- Tissue Distribution : Apply whole-body autoradiography in rodents to quantify target tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
